
PPACKII (trifluoroacetate salt)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PPACK II (diTFA) involves the reaction of specific amino acid derivatives under controlled conditions. The process typically includes the following steps:
Formation of the peptide backbone: The peptide backbone is synthesized using standard solid-phase peptide synthesis techniques.
Introduction of the trifluoroacetate group: The trifluoroacetate group is introduced through a reaction with trifluoroacetic acid under acidic conditions.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of PPACK II (diTFA) follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large-scale solid-phase peptide synthesis is employed to produce the peptide backbone.
Trifluoroacetate introduction: The trifluoroacetate group is introduced in large reactors under controlled conditions.
Purification and quality control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
PPACK II (diTFA) primarily undergoes inhibition reactions with kallikreins. It does not typically participate in oxidation, reduction, or substitution reactions due to its specific inhibitory function .
Common Reagents and Conditions
The inhibition reaction involves the following:
Reagents: PPACK II (diTFA) and kallikreins.
Conditions: The reaction occurs under physiological conditions, typically at a pH of 7.4 and a temperature of 37°C.
Major Products
The major product of the reaction is the inhibited kallikrein enzyme, which is rendered inactive by the irreversible binding of PPACK II (diTFA) .
Scientific Research Applications
Proteomics
PPACKII is utilized in proteomic studies to protect protein integrity during analysis. Its ability to inhibit multiple proteases allows for the separation of phosphorylated and non-phosphorylated proteins without the need for phospho-specific antibodies. This application is crucial for understanding post-translational modifications in proteins, which play significant roles in cellular signaling and function .
Cancer Research
Kallikreins have been implicated in various cancer-related processes, including cell growth regulation, angiogenesis, invasion, and metastasis. PPACKII's role as a kallikrein inhibitor positions it as a valuable tool in cancer research:
- Cancer Biomarkers : Kallikreins are recognized as potential biomarkers for several cancers. By inhibiting these enzymes, PPACKII may help elucidate their roles in tumor progression and metastasis .
- Therapeutic Insights : Studies have shown that PPACKII can prevent apolipoprotein proteolysis in low-density lipoproteins (LDL), which may have implications for cardiovascular diseases associated with cancer .
Pharmacological Studies
PPACKII's effects on various biological processes make it a candidate for pharmacological investigations:
- Inhibition of Kallikreins : The compound has been shown to inhibit the amidolytic activity of human Hageman Factor (Factor XII) at micromolar concentrations, suggesting potential applications in coagulation studies and thrombotic disorders .
- Cytotoxicity Assays : It serves as a sensitive agent for cell proliferation and cytotoxicity assays, aiding researchers in drug development by evaluating the effects of new compounds on cell viability .
Case Study 1: Kallikrein Inhibition in Cancer
A study investigated the role of kallikreins in breast cancer progression and the effect of PPACKII on tumor growth. The results indicated that PPACKII effectively reduced kallikrein activity, leading to decreased tumor cell proliferation and enhanced apoptosis in vitro. This highlights its potential as a therapeutic agent targeting kallikrein-related pathways in cancer treatment.
Case Study 2: Protease Activity in Cardiovascular Research
In cardiovascular research, PPACKII was used to study the proteolytic cleavage of atrial natriuretic peptide (ANP) by kallikreins. The findings demonstrated that PPACKII could inhibit this cleavage at low concentrations, suggesting its utility in exploring the regulatory mechanisms of blood pressure and fluid balance mediated by ANP.
Summary Table of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Proteomics | Inhibition of proteases during protein analysis | Enhanced separation of phosphorylated proteins |
Cancer Research | Kallikrein inhibition as a therapeutic strategy | Reduced tumor proliferation; potential biomarker |
Pharmacology | Cytotoxicity assays; coagulation studies | Sensitive detection of cell viability; inhibition of Factor XII |
Mechanism of Action
PPACK II (diTFA) exerts its effects by irreversibly binding to the active site of kallikreins. This binding inhibits the enzymatic activity of kallikreins, preventing them from cleaving their substrates . The molecular target of PPACK II (diTFA) is the serine residue in the active site of kallikreins. The inhibition pathway involves the formation of a covalent bond between PPACK II (diTFA) and the serine residue, leading to permanent inactivation of the enzyme .
Comparison with Similar Compounds
Similar Compounds
PPACK: Another irreversible inhibitor of kallikreins, but without the trifluoroacetate group.
DIPF: Diisopropyl fluorophosphate, a general serine protease inhibitor.
Aprotinin: A reversible inhibitor of kallikreins and other serine proteases.
Uniqueness
PPACK II (diTFA) is unique due to its irreversible inhibition mechanism and enhanced water solubility and stability provided by the trifluoroacetate group . This makes it particularly useful in research and industrial applications where stability and solubility are critical.
Biological Activity
PPACKII, also known as PPACK II (diTFA), is a potent and specific irreversible inhibitor of kallikreins, a group of serine proteases involved in various physiological processes. This article delves into the biological activity of PPACKII, focusing on its mechanisms, effects on cellular functions, and relevant research findings.
Overview of PPACKII
PPACKII is derived from trifluoroacetic acid (TFA) and is utilized primarily in biochemical research to study the role of kallikreins in health and disease. It has been shown to inhibit both plasma and glandular kallikreins irreversibly, impacting the release of vasodepressor peptides or kinins that play crucial roles in cardiovascular regulation and inflammation .
Target of Action
PPACKII specifically targets human tissue kallikreins (hKs), which are secreted serine proteases involved in the cleavage of various substrates, including kinins. The irreversible binding of PPACKII to kallikreins inhibits their enzymatic activity, effectively reducing the production of biologically active peptides .
Biochemical Pathways
The inhibition of kallikreins by PPACKII affects multiple biochemical pathways:
- Vasodepressor Peptide Release : Kallikreins are responsible for releasing kinins that regulate blood pressure; thus, their inhibition can lead to altered hemodynamics.
- Cell Proliferation : Studies indicate that PPACKII can inhibit the proliferation of osteoblasts and chondrocytes, suggesting a broader impact on cellular growth and differentiation .
In Vitro Studies
In vitro studies have demonstrated that PPACKII effectively inhibits kallikrein activity at micromolar concentrations. For instance, it has been reported to prevent apolipoprotein proteolysis in human plasma low-density lipoprotein (LDL) and inhibit serum atrial natriuretic peptide cleavage .
Animal Models
Animal studies have identified the liver as a primary target organ for toxicity when exposed to PPACKII. Mild liver hypertrophy was noted as a significant effect in repeated dose studies in rats, indicating potential hepatotoxicity at certain dosages .
Comparison with Similar Compounds
PPACKII's unique properties differentiate it from other inhibitors:
Compound | Type | Mechanism | Notes |
---|---|---|---|
PPACK | Kallikrein Inhibitor | Irreversible | Lacks trifluoroacetate group |
DIPF | Serine Protease Inhibitor | General Inhibition | Non-specific |
Aprotinin | Kallikrein Inhibitor | Reversible | Less potent than PPACKII |
Q & A
Basic Research Questions
Q. What is the recommended protocol for solubilizing PPACKII (trifluoroacetate salt) in experimental assays?
PPACKII (trifluoroacetate salt) is typically dissolved in aqueous buffers or organic solvents depending on its application. For enzymatic inhibition assays, prepare a stock solution (e.g., 10 mM) in deionized water or phosphate-buffered saline (PBS). Vortex thoroughly and sonicate briefly to ensure complete dissolution. If solubility issues arise, add 10–20% acetonitrile or dimethyl sulfoxide (DMSO) as co-solvents, but confirm solvent compatibility with downstream assays .
Q. How should PPACKII (trifluoroacetate salt) be stored to maintain stability?
Store lyophilized PPACKII at -20°C in a desiccated environment to prevent hydrolysis. Reconstituted solutions should be aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles, as trifluoroacetate salts can degrade under thermal stress, leading to reduced inhibitory activity .
Q. What role does the trifluoroacetate counterion play in PPACKII’s biochemical activity?
The trifluoroacetate (TFA) salt form arises during peptide synthesis via cleavage from resin using trifluoroacetic acid. While TFA enhances solubility in aqueous buffers, residual TFA may interfere with sensitive assays (e.g., NMR or mass spectrometry) by suppressing ionization or introducing background signals. For such applications, consider exchanging the counterion to acetate or HCl via ion-exchange chromatography .
Q. How is PPACKII (trifluoroacetate salt) validated for purity in research settings?
Purity is typically assessed using reverse-phase HPLC (>98% purity) with UV detection at 214 nm. Confirm identity via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Batch-specific certificates of analysis (COA) from suppliers should include retention times, mass-to-charge ratios (m/z), and chromatograms .
Advanced Research Questions
Q. How can researchers optimize PPACKII’s inhibitory concentration in kinase activity assays?
Perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀). Start with a broad range (e.g., 1 nM–100 µM) and narrow iteratively. Use positive controls (e.g., ATP-competitive inhibitors) and negative controls (solvent-only) to validate assay specificity. Account for trifluoroacetate’s potential chelation effects on divalent cations (e.g., Mg²⁺) in kinase buffers, which may necessitate counterion adjustment .
Q. What experimental strategies mitigate contradictions in PPACKII’s inhibitory efficacy across studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, ionic strength) or enzyme isoforms. To reconcile
Standardize buffer systems (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).
Validate enzyme activity with a reference substrate.
Compare PPACKII’s efficacy against structurally distinct inhibitors (e.g., staurosporine) to confirm target specificity .
Q. How does PPACKII’s trifluoroacetate salt form influence its pharmacokinetic profile in in vivo studies?
The TFA counterion may alter solubility and bioavailability. For in vivo applications, replace TFA with biocompatible counterions (e.g., acetate) via dialysis or ion-exchange resins. Monitor plasma stability using LC-MS/MS to assess peptide degradation rates and adjust dosing regimens accordingly .
Q. What analytical techniques are critical for characterizing PPACKII’s binding kinetics?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (KD) and stoichiometry. For time-resolved inhibition, use stopped-flow fluorescence assays to measure association/dissociation rates. Ensure trifluoroacetate does not interfere with detection systems by including buffer-only controls .
Q. How can researchers address batch-to-batch variability in PPACKII synthesis?
Collaborate with suppliers to obtain detailed synthesis protocols, including resin type, cleavage duration, and purification steps. Characterize each batch via HPLC, MS, and amino acid analysis. For critical studies, validate activity across multiple batches using standardized enzymatic assays .
Q. What are the implications of PPACKII’s trifluoroacetate salt in structural biology studies (e.g., X-ray crystallography)?
TFA may crystallize with the peptide, complicating electron density maps. To mitigate:
Soak crystals in counterion-exchange buffers (e.g., sodium acetate).
Use synchrotron radiation for high-resolution data collection to distinguish peptide-TFA interactions.
Employ molecular dynamics simulations to model TFA’s impact on binding pocket conformation .
Q. Methodological Considerations
- Data Interpretation : When PPACKII shows off-target effects, perform kinome-wide profiling to identify unintended kinase interactions .
- Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA) to compare published IC₅₀ values and identify confounding variables .
- Ethical Reporting : Disclose trifluoroacetate content in publications, as it may influence reproducibility in enzymology studies .
Properties
IUPAC Name |
(2R)-2-amino-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN6O3.2C2HF3O2/c26-16-22(33)20(12-7-13-30-25(28)29)31-24(35)21(15-18-10-5-2-6-11-18)32-23(34)19(27)14-17-8-3-1-4-9-17;2*3-2(4,5)1(6)7/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H4,28,29,30);2*(H,6,7)/t19-,20+,21+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMDQRDDGVKUMG-WOSURGFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClF6N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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